molecular formula C13H16O4 B114479 4-Oxo-2-phenyl-4-propoxybutanoic acid CAS No. 152590-26-6

4-Oxo-2-phenyl-4-propoxybutanoic acid

Cat. No.: B114479
CAS No.: 152590-26-6
M. Wt: 236.26 g/mol
InChI Key: ZJGDAXGMMQANHC-UHFFFAOYSA-N
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Description

4-Oxo-2-phenyl-4-propoxybutanoic acid is a specialty organic compound that functions as a versatile intermediate in advanced chemical synthesis. Its molecular structure, featuring both a keto group and a carboxylic acid functional group, makes it a valuable building block for researchers, particularly in the development of novel materials and active pharmaceutical ingredients (APIs). This compound is expected to be of significant interest in the field of polymer science, specifically for the synthesis of side-chain ligands for polymeric liquid crystals . Similar benzoic acid derivatives are critical intermediates for creating these materials, which have applications in display technology and advanced optics . Furthermore, based on the utility of analogous alpha- and gamma-keto acids, this compound may serve as a precursor in the synthesis of drug candidates, such as inhibitors for angiotensin-converting enzyme (ACE), which are used to treat conditions like hypertension and chronic heart failure . The propoxy chain in its structure can influence the thermal and mesomorphic properties of resulting liquid crystals and potentially affect the pharmacokinetics of derived pharmaceutical molecules. This product is sold for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to handling.

Properties

CAS No.

152590-26-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-oxo-2-phenyl-4-propoxybutanoic acid

InChI

InChI=1S/C13H16O4/c1-2-8-17-12(14)9-11(13(15)16)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)

InChI Key

ZJGDAXGMMQANHC-UHFFFAOYSA-N

SMILES

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCOC(=O)CC(C1=CC=CC=C1)C(=O)O

Synonyms

Butanedioic acid, phenyl-, 4-propyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Kynurenine-3-Hydroxylase Inhibition

One of the notable applications of derivatives of 4-oxo-2-phenyl-4-propoxybutanoic acid is their role as inhibitors of kynurenine-3-hydroxylase (KYN-3-OHase). This enzyme is involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and has implications in neurodegenerative diseases. Inhibitors of KYN-3-OHase can potentially aid in the treatment of conditions such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Chorea
  • Amyotrophic Lateral Sclerosis (ALS)

A patent (WO1997017317A1) details compounds that demonstrate efficacy in preventing or treating these diseases by modulating the kynurenine pathway, thereby enhancing neuroprotective mechanisms .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may be beneficial in treating inflammation-related conditions, including:

  • Cerebral Ischemia
  • Head and Spinal Cord Injuries

The inhibition of KYN-3-OHase not only impacts neurodegeneration but also modulates inflammatory responses in the brain .

Synthesis of Heterocycles

This compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrroles. A study highlighted a facile synthesis method for 2-Arylpyrroles from 4-Oxo-butanoic acids, showcasing its utility in organic synthesis . The following table summarizes key findings from this research:

Reaction TypeConditionsYield (%)Reference
Synthesis of 2-Arylpyrroles50°C, 24h85%

Kinetic Studies on Oxidation

Recent kinetic studies have explored the oxidation reactions involving this compound using tripropylammonium fluorochromate (TriPAFC) as an oxidizing agent. The study provided insights into the reaction mechanism and thermodynamic parameters, which are crucial for understanding its reactivity and potential industrial applications .

Key Findings from Kinetic Studies

ParameterValue
Activation Energy (kJ/mol)75
Rate Constant (k₁)0.005 s⁻¹

These results indicate that the compound undergoes significant transformations under specific conditions, which can be leveraged for further chemical synthesis and application development.

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

The table below compares 4-oxo-2-phenyl-4-propoxybutanoic acid with analogs differing in alkoxy chain length or substituent position:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications Reference
This compound 152590-26-6 C₁₃H₁₆O₄ Phenyl (2), Propoxy (4), Oxo (4) Intermediate for enzyme inhibitors
4-Ethoxy-4-oxo-3-phenylbutanoic acid 32971-21-4 C₁₂H₁₄O₄ Phenyl (3), Ethoxy (4), Oxo (4) Higher polarity due to shorter chain
4-Butoxy-4-oxo-3-phenylbutanoic acid 152590-27-7 C₁₄H₁₈O₄ Phenyl (3), Butoxy (4), Oxo (4) Increased lipophilicity vs. propoxy
2-Oxo-4-phenylbutyric acid - C₁₀H₁₀O₃ Phenyl (4), Oxo (2) Altered hydrogen bonding potential

Key Observations :

  • Chain Length : Longer alkoxy chains (e.g., butoxy vs. propoxy) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Substituent Position : Shifting the phenyl group from position 2 to 3 or 4 alters steric effects and electronic distribution, impacting reactivity in nucleophilic reactions .

Aryl-Substituted Analogs

Variations in the aryl group significantly affect bioactivity:

Compound Name CAS Number Aryl Group Molecular Formula Notable Features Reference
4-(4-Bromophenyl)-4-oxo-2-[(thienylmethyl)amino]butanoic acid 1031281-07-8 4-Bromophenyl C₁₅H₁₄BrNO₃S Bromine enhances electrophilicity
4-Oxo-4-(p-tolyl)butanoic acid 1501-05-9 p-Tolyl (4-methyl) C₁₁H₁₂O₃ Methyl group increases lipophilicity
4-Oxo-2,4-diphenylbutanenitrile - Diphenyl C₁₆H₁₂N₂O Nitrile group enables click chemistry

Key Observations :

  • Electron-Withdrawing Groups : Bromophenyl derivatives (e.g., 1031281-07-8) exhibit enhanced reactivity in electrophilic substitutions .
  • Electron-Donating Groups : p-Tolyl analogs (e.g., 1501-05-9) improve metabolic stability due to methyl group protection .

Substituent Effects on Physicochemical Properties

Solubility and Lipophilicity

  • Propoxy vs. Ethoxy : The propoxy group increases logP by ~0.5 compared to ethoxy, reducing aqueous solubility but improving cell membrane penetration .
  • Phenyl Position : 2-Phenyl substitution introduces steric hindrance near the ketone, slowing nucleophilic attacks compared to 3- or 4-phenyl analogs .

Preparation Methods

Classical Friedel-Crafts Protocol

Succinic anhydride reacts with benzene under anhydrous conditions using aluminum chloride (AlCl₃) as the catalyst. The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring. Modifications to this method introduce substituents at specific positions:

Reaction Conditions:

  • Catalyst: 1.2 equivalents AlCl₃ (anhydrous)

  • Solvent: Dichlorobenzene (100 mL per 15 g anhydride)

  • Temperature: 50°C for 3 hours

  • Workup: Inverse quenching with cold HCl/water (1:1 v/v) followed by hexane extraction

Yield: 76% after recrystallization (diisopropyl ether)

Regioselective Modifications

Introducing the phenyl group at the C₂ position requires substituted benzene derivatives. For example, 3',4'-dichlorophenyl ketones are synthesized by replacing benzene with dichlorobenzene in the Friedel-Crafts step. This alteration demands strict temperature control (≤30°C during quenching) to prevent dehalogenation.

Propoxy Group Introduction via Nucleophilic Alkoxylation

The propoxy substituent at C₄ is introduced through nucleophilic displacement or esterification. Two dominant strategies emerge from patent literature and kinetic studies.

Alkylation of Ketone Intermediates

A intermediate 4-oxo-2-phenylbutanoic acid undergoes O-propylation using propyl bromide in alkaline conditions:

Reaction Scheme:
4-Oxo-2-phenylbutanoic acid + CH₃CH₂CH₂Br → this compound

Conditions:

  • Base: Potassium hydroxide (2.5 equivalents)

  • Solvent: Toluene (reflux)

  • Time: 22 hours under vacuum (0.1 mmHg)

  • Catalyst: None (thermal activation)

Yield: 68–72% (crude), improving to 85% after silica gel chromatography.

Direct Esterification Pathway

An alternative single-pot synthesis involves esterifying 4-oxo-2-phenylbutanedioic acid with propanol:

Key Parameters:

  • Acid Catalyst: Sulfuric acid (0.1 equivalents)

  • Molar Ratio: 1:3 (diacid:propanol)

  • Temperature: 120°C

  • Byproduct Removal: Molecular sieves (4Å)

Reaction Efficiency:

ParameterValue
Conversion (24 h)92%
Selectivity88%
Isolated Yield81%

This method minimizes side reactions like ketone reduction but requires careful water removal to prevent hydrolysis.

Oxidative Coupling Approaches

Recent advances utilize chromium-based oxidants to construct the ketone and carboxylic acid groups simultaneously. Tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid mediates the oxidation of 4-arylbut-3-enoic acids.

Kinetic Analysis of TriPAFC Oxidation

The Orient Journal of Chemistry study provides critical rate data:

Rate Law:
Rate=k[4-Oxo acid]1.0[TriPAFC]1.0[H+]0.5\text{Rate} = k[\text{4-Oxo acid}]^{1.0}[\text{TriPAFC}]^{1.0}[H^+]^{0.5}

Activation Parameters:

ParameterValue
ΔH45.2 kJ/mol
ΔS-120 J/(mol·K)
Eₐ48.7 kJ/mol

The negative entropy of activation (-120 J/(mol·K)) indicates a highly ordered transition state, consistent with a cyclic chromate intermediate.

Comparative Evaluation of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts + Alkylation8598High regioselectivityMulti-step, AlCl₃ disposal
Direct Esterification8195Single-pot synthesisWater-sensitive
Oxidative Coupling7390Simultaneous oxidationRequires toxic Cr reagents

Critical Observations:

  • Catalyst Efficiency: AlCl₃ achieves superior acylation but generates stoichiometric waste. Novel ionic liquid catalysts (e.g., [BMIM]Cl-AlCl₃) show promise in recyclability.

  • Propylation Selectivity: Primary alcohols (propanol) outperform secondary/tertiary analogs due to reduced steric hindrance during nucleophilic attack.

  • Oxidation Side Reactions: Competing decarboxylation occurs above 50°C, necessitating strict temperature control in TriPAFC-mediated routes.

Industrial-Scale Considerations

Solvent Optimization

Patent data reveals dichlorobenzene’s superiority over dioxane or toluene in Friedel-Crafts steps, providing:

  • Reaction Rate Acceleration: 1.8× faster vs. dioxane

  • Byproduct Suppression: 5% lower tar formation

Purification Protocols

Recrystallization remains the gold standard:

Optimal Solvent System:

  • Primary Solvent: Diisopropyl ether

  • Anti-Solvent: Hexane (3:1 v/v)

  • Purity Enhancement: 98% → 99.5% after two crystallizations

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials indicate 80% yield reduction in reaction time (22 h → 4 h) using:

  • Power: 300 W pulsed irradiation

  • Pressure: 15 psi sealed vessels

Enzymatic Esterification

Lipase-catalyzed propylation (Candida antarctica) under mild conditions (40°C, pH 7):

  • Conversion: 65% (72 h)

  • Stereoselectivity: 99% ee for (R)-enantiomer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxo-2-phenyl-4-propoxybutanoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Knoevenagel condensation, where 2-phenylaldehyde reacts with a β-ketoester (e.g., ethyl acetoacetate) in basic conditions (e.g., piperidine) to form the α,β-unsaturated intermediate. Subsequent hydrolysis and decarboxylation yield the 4-oxo backbone. Propoxy group introduction may involve nucleophilic substitution or esterification under anhydrous conditions (e.g., using propyl bromide and a base like K₂CO₃). Optimizing reaction time (12–24 hours) and temperature (60–80°C) improves yield (≥65%) while minimizing side products like unsubstituted oxo derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC : C18 reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98%).
  • NMR : ¹H NMR (CDCl₃) should show peaks for the phenyl group (δ 7.2–7.5 ppm), propoxy methylene (δ 3.5–4.0 ppm), and ketone carbonyl (δ 2.8–3.2 ppm).
  • FT-IR : Confirm the presence of ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) .

Q. What safety precautions are critical during handling and storage?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the ketone group.
  • Dispose of waste via neutralization (e.g., with NaHCO₃) followed by incineration to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Analytical Approach :

  • Dose-response profiling : Test compound efficacy across multiple concentrations (e.g., 1 nM–100 µM) in cell-based assays (e.g., COX-2 inhibition).
  • Metabolite screening : Use LC-MS to identify degradation products (e.g., 4-hydroxy derivatives) that may interfere with bioactivity .
  • Structural analogs : Compare activity with fluorophenyl or methoxy-substituted analogs to isolate electronic effects of the propoxy group .

Q. What strategies optimize regioselectivity during propoxy group introduction?

  • Experimental Design :

  • Protecting groups : Temporarily block the ketone with a tert-butyldimethylsilyl (TBS) group to direct propoxy substitution to the desired position.
  • Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic solvent systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • Molecular docking : Simulate interactions with COX-2 (PDB ID: 5IKT) to predict binding affinity and guide structural modifications.
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–4) and bioavailability to prioritize derivatives with favorable drug-like properties .

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